Buccalin
Overview
Description
Buccalin is a modulatory neuropeptide that is localized to an identified small cardioactive peptide-containing cholinergic motor neuron of Aplysia californica . It is synthesized by neuron B15 and is colocalized with the small cardioactive peptides .
Synthesis Analysis
Buccalin is synthesized by neuron B15, which also synthesizes the two homologous peptides, small cardioactive peptides A and B . Neuron B16 synthesizes the structurally unrelated peptide myomodulin .Physical And Chemical Properties Analysis
Buccalin has a molecular formula of C45H72N12O15S and a molecular weight of 1053.19 g/mol .Scientific Research Applications
Buccalin-Related Neuropeptides in Aplysia : Buccalin-related peptides, including buccalin A, B, and C, act as cotransmitters modulating neuromuscular transmission in Aplysia. Buccalin C was purified from neuronal elements in the accessory radula closer, a muscle involved in feeding behavior. A cDNA clone encoding a buccalin precursor polypeptide with 19 distinct buccalin-related peptides was identified, suggesting complex modulatory actions at synapses where they serve as cotransmitters (Miller et al., 1993).
Buccalins in Gastropod Mollusk : Originally identified in the buccal ganglia of Aplysia californica, buccalin is a peptide family with as many as 19 structurally related peptides. It is co-released with acetylcholine from certain neurons, impacting muscle function in the buccal mass. Buccalin can reduce acetylcholine release from these neurons by acting on the presynaptic element, modulating N-type Ca2+ channels in the nerve terminal (Morishita, 2016).
Distribution in the Central Nervous System and Peripheral Tissues : Buccalin-like immunoreactivity has been observed in specific cell bodies and neuron clusters in the central ganglia and peripheral tissues of Aplysia californica. These findings support the hypothesis that buccalin peptides act as neuromodulators or neurotransmitters in various central and peripheral circuits (Miller et al., 1992).
Clinical Efficacy in Respiratory Tract Infections : Buccalin, as a Bacterial Lysate (BL), has been used in the prophylaxis of Recurrent Respiratory Tract Infections (RRTI). A clinical study demonstrated its capacity to significantly reduce the number of days with infectious episodes in patients with RRTI, suggesting its potential therapeutic application in human respiratory conditions (Carlone et al., 2014).
Peptides in Stomatogastric Ganglion of Crab : Buccalin-like peptides, originally isolated from Aplysia californica, have been found to have pronounced physiological actions on nerve and muscle preparations in the species. These peptides are involved in various physiological processes, including muscle contraction modulation (Christie et al., 1994).
Buccalin in Land Snails and Aestivation : In a study on land snails, buccalin was investigated for its role in regulating metabolic suppression leading to aestivation. The study revealed differentially produced peptides in active and aestivating states, highlighting buccalin's potential role in modulating physiology through muscle contraction during aestivation (Adamson et al., 2017).
Safety And Hazards
properties
IUPAC Name |
(3S)-3-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylsulfanylbutanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H72N12O15S/c1-23(2)14-28(38(47)65)52-36(62)20-48-35(61)19-49-40(67)32(21-58)56-43(70)30(16-26-10-8-7-9-11-26)53-39(66)25(5)50-42(69)29(15-24(3)4)54-45(72)33(22-59)57-44(71)31(17-37(63)64)55-41(68)27(12-13-73-6)51-34(60)18-46/h7-11,23-25,27-33,58-59H,12-22,46H2,1-6H3,(H2,47,65)(H,48,61)(H,49,67)(H,50,69)(H,51,60)(H,52,62)(H,53,66)(H,54,72)(H,55,68)(H,56,70)(H,57,71)(H,63,64)/t25-,27-,28-,29-,30-,31-,32-,33-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAYHBJIRVVTXIJ-XSTSSERXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)CNC(=O)CNC(=O)C(CO)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)NCC(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCSC)NC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H72N12O15S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1053.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Buccalin |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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